molecular formula C16H11N3O B12779254 Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- CAS No. 270247-94-4

Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)-

Cat. No.: B12779254
CAS No.: 270247-94-4
M. Wt: 261.28 g/mol
InChI Key: YRLSCLIYRVRNPL-MDZDMXLPSA-N
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Description

Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- is a heterocyclic compound that features both benzoxazole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. Benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole structure .

Scientific Research Applications

Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Known for its antiparasitic and antifungal properties.

    Benzoxazole: Exhibits antimicrobial and anticancer activities.

    Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness

Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- is unique due to its combined benzoxazole and benzimidazole moieties, which confer a broad spectrum of biological activities. This dual structure enhances its potential as a versatile compound in medicinal chemistry .

Properties

CAS No.

270247-94-4

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C16H11N3O/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)/b10-9+

InChI Key

YRLSCLIYRVRNPL-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=NC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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